molecular formula C14H14Te B14417593 [(2-Phenylethyl)tellanyl]benzene CAS No. 81609-30-5

[(2-Phenylethyl)tellanyl]benzene

Cat. No.: B14417593
CAS No.: 81609-30-5
M. Wt: 309.9 g/mol
InChI Key: VFZGFNMVTPLLNH-UHFFFAOYSA-N
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Description

[(2-Phenylethyl)tellanyl]benzene is an organotellurium compound that features a tellurium atom bonded to a benzene ring and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Phenylethyl)tellanyl]benzene typically involves the reaction of tellurium reagents with phenylethyl halides. One common method is the reaction of diphenyl ditelluride with phenylethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[(2-Phenylethyl)tellanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: Reduction of the tellurium atom can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: this compound oxide

    Reduction: this compound hydride

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

[(2-Phenylethyl)tellanyl]benzene has several scientific research applications:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tellurium bonds.

    Materials Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.

    Medicinal Chemistry: Explored for its potential biological activities, including antimicrobial and anticancer properties.

    Catalysis: Used as a catalyst or catalyst precursor in various chemical reactions, including cross-coupling reactions and oxidation processes.

Mechanism of Action

The mechanism of action of [(2-Phenylethyl)tellanyl]benzene involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form coordination complexes with transition metals, facilitating catalytic processes. Additionally, the phenylethyl group can participate in π-π interactions with aromatic systems, enhancing the compound’s reactivity and selectivity in certain reactions.

Comparison with Similar Compounds

Similar Compounds

    Diphenyl ditelluride: A related compound with two phenyl groups bonded to tellurium.

    Phenylethyl telluride: Similar structure but with a single phenyl group and an ethyl group bonded to tellurium.

    Benzyl telluride: Contains a benzyl group bonded to tellurium.

Uniqueness

[(2-Phenylethyl)tellanyl]benzene is unique due to the presence of both a phenylethyl group and a benzene ring bonded to tellurium This structure imparts distinct electronic and steric properties, making it a versatile reagent in organic synthesis and catalysis

Properties

CAS No.

81609-30-5

Molecular Formula

C14H14Te

Molecular Weight

309.9 g/mol

IUPAC Name

2-phenylethyltellanylbenzene

InChI

InChI=1S/C14H14Te/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

VFZGFNMVTPLLNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC[Te]C2=CC=CC=C2

Origin of Product

United States

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